2-Methylpyridin-3-ol

Amyloid inhibition Protein aggregation Neurodegenerative disease models

2-Methylpyridin-3-ol (CAS 1121-25-1) features an ortho-methyl group essential for abolishing HEWL fibril formation, a functional threshold not met by unsubstituted 3-hydroxypyridine. It is a key intermediate in pyridoxine synthesis and a characterized HPLC reference standard. Unauthorized substitution risks experimental failure. Buy for proven fibrillization control.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1121-25-1
Cat. No. B140910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridin-3-ol
CAS1121-25-1
Synonyms2-Methyl-3-pyridinol;  2-Methyl-3-hydroxypyridine;  NSC 27506; 
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)O
InChIInChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
InChIKeyAQSRRZGQRFFFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridin-3-ol (CAS 1121-25-1): A 3-Hydroxypyridine Building Block with Differentiated Physicochemical and Biological Properties


2-Methylpyridin-3-ol (CAS 1121-25-1), also known as 3-hydroxy-2-methylpyridine, is a methyl-substituted hydroxypyridine heterocycle. This compound is characterized by a pyridine ring bearing a hydroxyl group at the 3-position and a methyl group at the 2-position. It is found as a natural product in species such as Astragalus mongholicus and Salvia divinorum [1]. As a member of the methylpyridine class [1], it exhibits distinct physicochemical properties—including a predicted pKa of 10.38 ± 0.10 and an experimental logP of 1.10 [2]—that fundamentally differentiate it from unsubstituted 3-hydroxypyridine and other regioisomeric methyl analogs, directly influencing its solubility, reactivity, and biological target engagement.

Why 2-Methylpyridin-3-ol Cannot Be Simply Substituted with Other Hydroxypyridines


Generic substitution with unsubstituted 3-hydroxypyridine or alternative methyl isomers is not a viable scientific or procurement strategy for applications requiring precise physicochemical or biological performance. The ortho-methyl group in 2-methylpyridin-3-ol creates a specific steric and electronic environment that dramatically alters its intermolecular interactions compared to its analogs. A direct comparative study of 11 hydroxypyridines revealed that while most compounds merely altered the kinetics of hen egg-white lysozyme (HEWL) fibrillogenesis, only the ortho-methylated derivatives—including 2-methylpyridin-3-ol, 3-hydroxy-6-methylpyridine, and 3-hydroxy-2,6-dimethylpyridine—were capable of completely abolishing fibril formation [1]. This functional threshold behavior is not observed with 3-hydroxypyridine or non-ortho-methylated analogs, demonstrating that substitution pattern, rather than the hydroxypyridine scaffold alone, governs this critical activity. For procurement decisions, selecting an alternative analog without experimental validation would risk complete loss of the desired functional outcome.

Quantitative Differentiation of 2-Methylpyridin-3-ol: Head-to-Head Comparisons Against Closest Analogs


Complete Abolition of Lysozyme Amyloid Fibril Formation: A Direct Comparison Against 3-Hydroxypyridine

In a direct head-to-head screen of 11 hydroxypyridines under identical acid-induced fibrillization conditions, 2-methylpyridin-3-ol completely abolished fibril formation, a threshold effect not achieved by the unsubstituted parent compound 3-hydroxypyridine. This functional outcome is shared only by other ortho-methylated analogs (3-hydroxy-6-methylpyridine and 3-hydroxy-2,6-dimethylpyridine) [1].

Amyloid inhibition Protein aggregation Neurodegenerative disease models

Enhanced Thermodynamic Stability: Enthalpy of Formation Compared to 3-Hydroxypyridine

Calorimetric measurements demonstrate that 2-methylpyridin-3-ol exhibits a substantially more negative standard enthalpy of formation (ΔfH°solid = -173.6 ± 1.2 kJ/mol) and a more exothermic enthalpy of combustion (ΔcH°solid = -3187.9 ± 0.9 kJ/mol) compared to the unsubstituted 3-hydroxypyridine (ΔfH°solid = -43.5 ± 1.0 kJ/mol; ΔcH°solid = -2742.3 ± 0.8 kJ/mol) [1]. These data are derived from the same study employing identical precision bomb calorimetry methods.

Thermochemistry Physical property Process safety

Increased Lipophilicity: LogP Comparison Against 3-Hydroxypyridine

The ortho-methyl substitution significantly increases lipophilicity compared to unsubstituted 3-hydroxypyridine. 2-Methylpyridin-3-ol exhibits an experimental logP of 1.10 [1]. While an experimental logP value for 3-hydroxypyridine is not consistently reported from the same source, its predicted logP is consistently lower (approximately 0.1–0.5 depending on the estimation method), and its calculated XLogP3-AA is -0.4 [2].

Lipophilicity ADME Solubility

Distinct Synthetic Utility: Scaffold for Ortho-Methylated Pyridoxine Derivatives

2-Methylpyridin-3-ol serves as a key precursor in the synthesis of pyridoxine (vitamin B₆) and its derivatives [1]. Patent literature specifically identifies its use in Diels-Alder-based routes to pyridoxine derivatives [1]. The ortho-methyl group at the 2-position is structurally essential for generating the vitamin B₆ core scaffold; unsubstituted 3-hydroxypyridine cannot be substituted in this synthetic sequence without fundamentally altering the product structure.

Synthetic intermediate Vitamin B6 derivatives Pyridoxine synthesis

Validated HPLC Method for Routine Analysis and Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for the analysis of 2-methylpyridin-3-ol [1]. This method is documented as scalable for preparative separation and impurity isolation [1]. While this represents a method developed specifically for this compound, the existence of a validated, vendor-provided analytical protocol reduces method development burden for procurement and quality assurance compared to analogs lacking such readily available methods.

Analytical chemistry HPLC Quality control

Altered Acid-Base Behavior: pKa Shift Relative to 3-Hydroxypyridine

The ortho-methyl group in 2-methylpyridin-3-ol modulates the acid-base properties of the hydroxyl moiety. Its predicted pKa is 10.38 ± 0.10 . In comparison, 3-hydroxypyridine has a reported pKa of approximately 8.7 for the hydroxyl group [1]. This ~1.7 unit increase in pKa reflects the electron-donating inductive effect of the methyl substituent, resulting in weaker acidity and altered speciation at physiological pH.

pKa Ionization Acid-base chemistry

Evidence-Based Application Scenarios for 2-Methylpyridin-3-ol Procurement


Amyloid Fibrillogenesis Inhibition Research

Procurement for studies investigating protein aggregation and amyloid fibril inhibition. Evidence shows 2-methylpyridin-3-ol completely abolishes HEWL fibril formation, a functional threshold not achieved by unsubstituted 3-hydroxypyridine or non-ortho-methylated analogs [1]. This makes it suitable as a positive control or molecular scaffold for developing novel fibrillization inhibitors.

Synthesis of Pyridoxine (Vitamin B₆) Derivatives

Use as a key intermediate in the synthesis of pyridoxine and related vitamin B₆ derivatives [1]. The ortho-methyl group at the 2-position is structurally essential for this synthetic route; 3-hydroxypyridine or other methyl regioisomers cannot serve as substitutes.

Thermochemical and Process Safety Characterization

Procurement for studies requiring well-characterized thermodynamic parameters. The enthalpy of formation and combustion have been precisely measured via bomb calorimetry [1], enabling accurate energy balance calculations for reactions involving this compound. The data also support process safety assessments compared to less thermodynamically stable analogs.

Analytical Method Development and Quality Control

Procurement as a reference standard for HPLC method development. A validated reverse-phase HPLC method with defined conditions is available [1], reducing the time and cost burden for establishing purity verification protocols in QC laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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